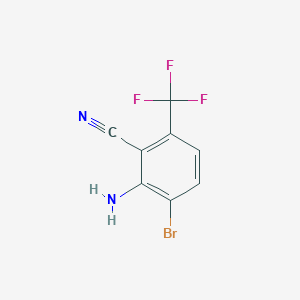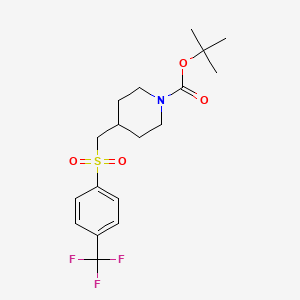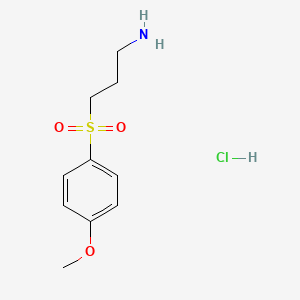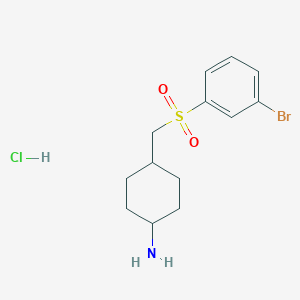![molecular formula C10H19NOS B1411923 [1-(Tiano-4-il)pirrolidin-3-il]metanol CAS No. 1598831-73-2](/img/structure/B1411923.png)
[1-(Tiano-4-il)pirrolidin-3-il]metanol
Descripción general
Descripción
[1-(Thian-4-yl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C10H19NOS and a molecular weight of 201.33 g/mol . . This compound is characterized by the presence of a pyrrolidine ring and a thianyl group, making it a unique structure in organic chemistry.
Aplicaciones Científicas De Investigación
[1-(Thian-4-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as [1-(thian-4-yl)pyrrolidin-3-yl]methanol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like [1-(thian-4-yl)pyrrolidin-3-yl]methanol is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly influence the action of chemical compounds .
Análisis Bioquímico
Biochemical Properties
[1-(Thian-4-yl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, influencing their catalytic activities. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.
Cellular Effects
The effects of [1-(Thian-4-yl)pyrrolidin-3-yl]methanol on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the expression of genes related to cell growth and apoptosis, thereby impacting cellular metabolism and proliferation . In cancer cells, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol has demonstrated the ability to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, [1-(Thian-4-yl)pyrrolidin-3-yl]methanol can influence gene expression by interacting with transcription factors and modulating their binding to DNA.
Métodos De Preparación
The synthesis of [1-(Thian-4-yl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine derivatives with thianyl compounds under controlled conditions. One common method includes the use of reducing agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
[1-(Thian-4-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Comparación Con Compuestos Similares
[1-(Thian-4-yl)pyrrolidin-3-yl]methanol can be compared with other similar compounds such as:
3-Pyrrolidinemethanol: Similar in structure but lacks the thianyl group.
1-(Tetrahydro-2H-thiopyran-4-yl)pyrrolidine: Similar but differs in the position of the functional groups.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Propiedades
IUPAC Name |
[1-(thian-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-8-9-1-4-11(7-9)10-2-5-13-6-3-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFIKNDEQPMLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)

![Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B1411851.png)


![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)



![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
